molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B147073 6-Methyl-1-heptanol CAS No. 26952-21-6

6-Methyl-1-heptanol

Cat. No. B147073
CAS RN: 26952-21-6
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol is a branched-chain saturated alcohol that is structurally characterized by a hydroxyl group and a carbon chain with methyl side chains. It is a member of the fragrance structural group and is used as a fragrance ingredient in various applications .

Synthesis Analysis

The synthesis of compounds related to 6-Methyl-1-heptanol, such as 1,6-heptadiyne derivatives, has been explored using well-defined alkylidene complexes as initiators. These syntheses lead to polymers with high degrees of conjugation and narrow molecular weight distributions . Additionally, new methods for synthesizing 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes have been developed, which are particularly useful for compounds with hydroxy and amino substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methyl-1-heptanol has been determined using X-ray analysis. For example, the crystal structure of heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin complexes with p-iodophenol and p-nitrophenol revealed a distorted heptagonal structure with the guest molecules located in the intermolecular space . The structure of a conformationally restricted methionine analogue was also determined, providing insights into the molecular conformation of such compounds .

Chemical Reactions Analysis

The chemical behavior of 6-Methyl-1-heptanol-related compounds under various conditions has been studied. For instance, the valence isomerization of perhalogenated 4-methylene-bicyclo[3.2.0]hepta-2,6-dienes to heptafulvenes has been investigated, revealing that the isomerization is reversible and can lead to different aromatic products depending on the conditions . The anodic oxidation of a methionine analogue showed neighboring group participation, which significantly affected the oxidation potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1-heptanol and its isomers have been analyzed through various techniques. Dielectric permittivity and loss measurements suggest that the type and extent of intermolecular association are similar across different isomers, with the dielectric relaxation being Debye-like . Analytical methods such as thin-layer, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) have been used to analyze heptakis(2,6-di-O-methyl)-β-cyclodextrin, revealing the presence of major and minor components in commercial and synthetic samples .

Scientific Research Applications

Dielectric Properties and Liquid Structure

  • Dielectric Permittivity and Loss: 6-Methyl-1-heptanol's dielectric properties, such as permittivity and loss, have been measured over a range of frequency and temperature. These properties are influenced by molecular structure, particularly the position of the hydroxyl and methyl groups. This information is crucial for understanding liquid structure and molecular interactions (Dannhauser & Flueckinger, 1970).

Influence on Chemical Reactions

  • Hydrodeoxygenation Reactions: 6-Methyl-1-heptanol and its derivatives are studied in hydrodeoxygenation (HDO) reactions, which are crucial for producing cleaner fuel sources. These reactions on sulphided catalysts provide insights into the conversion of aliphatic esters, alcohols, and carboxylic acids (Şenol et al., 2007).

Environmental and Ecological Studies

  • Mandibular Gland Secretion in Ants: In the field of entomology, 6-Methyl-1-heptanol has been identified in the mandibular gland secretion of different castes of the leaf-cutter ant Atta laevigata. This compound plays a role in the complex chemical communication systems of ants, influencing behaviors like alarm response (Hernández et al., 1999).

Fuel and Combustion Research

  • Combustion and Emission Characteristics: The blending of 6-Methyl-1-heptanol with other fuels has been explored to study its impact on combustion and emission characteristics in engines. This research is significant for developing more efficient and less polluting fuel alternatives (El-Seesy et al., 2020).

Medical and Biological Applications

  • Neuromuscular Transmission: Studies on derivatives of 6-Methyl-1-heptanol, like heptaminol chlorhydrate, have shown effects on neuromuscular transmission. This research is vital for understanding the pharmacological implications of such compounds (Vautrin et al., 1988).

Safety And Hazards

6-Methyl-1-heptanol should be handled with care to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Product Name

6-Methyl-1-heptanol

Color/Form

Clear, colorless liquid.

CAS RN

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
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phosphate ester
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phosphates
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Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
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174.2 g
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108.4 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1-heptanol
Reactant of Route 2
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6-Methyl-1-heptanol
Reactant of Route 3
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6-Methyl-1-heptanol
Reactant of Route 4
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6-Methyl-1-heptanol
Reactant of Route 5
6-Methyl-1-heptanol
Reactant of Route 6
Reactant of Route 6
6-Methyl-1-heptanol

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